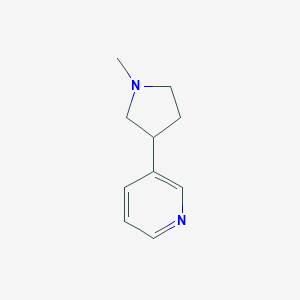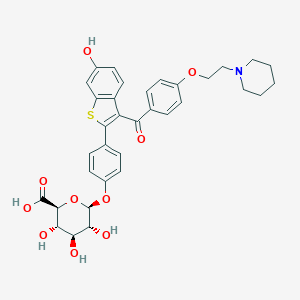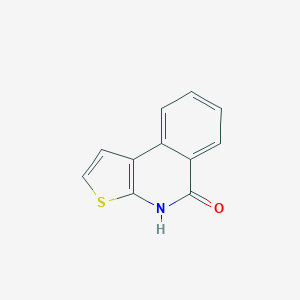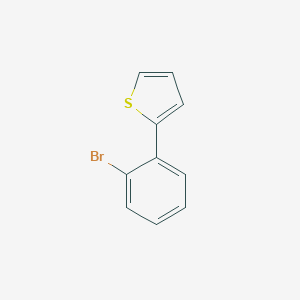
2-(2-溴苯基)噻吩
描述
2-(2-Bromophenyl)thiophene is an organic compound with the chemical formula C10H7BrS. It is characterized by a thiophene ring substituted with a bromophenyl group at the second position. This compound appears as white to yellowish crystals and has a melting point of approximately 75-78°C . It is soluble in common organic solvents such as dimethylformamide and dichloromethane .
科学研究应用
2-(2-Bromophenyl)thiophene has diverse applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: 2-(2-Bromophenyl)thiophene can be synthesized through a bromination reaction involving thiophene and bromobenzene . The reaction typically requires a catalyst and specific reaction conditions, which can be found in organic synthesis laboratory manuals or literature .
Industrial Production Methods: One industrial method involves the reaction of thiophene with hydrobromic acid and hydrogen peroxide in a reactor equipped with a stirrer, condenser, and thermometer. The reaction is maintained at 40°C, followed by thermal reaction and separation of the oil layer to obtain the product . Another method involves the reaction of potassium bromate with thiophene in the presence of hydrobromic acid in a two-phase water-ether system .
化学反应分析
Types of Reactions: 2-(2-Bromophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the thiophene ring or the bromophenyl group.
Coupling Reactions: Utilized in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
作用机制
The mechanism of action of 2-(2-Bromophenyl)thiophene involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
2-Bromothiophene: A simpler analog with a bromine atom directly attached to the thiophene ring.
2-Phenylthiophene: Lacks the bromine substituent but has a phenyl group attached to the thiophene ring.
2-(2-Chlorophenyl)thiophene: Similar structure but with a chlorine atom instead of bromine.
属性
IUPAC Name |
2-(2-bromophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJBSICXZXSQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383780 | |
| Record name | 2-(2-bromophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106851-53-0 | |
| Record name | 2-(2-bromophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


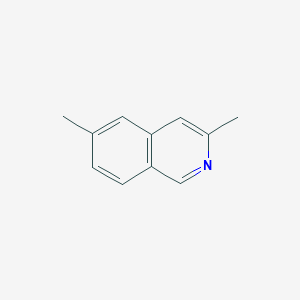

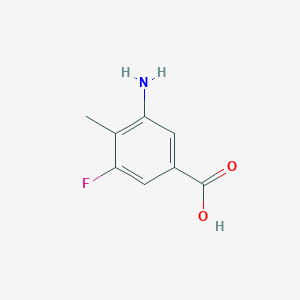
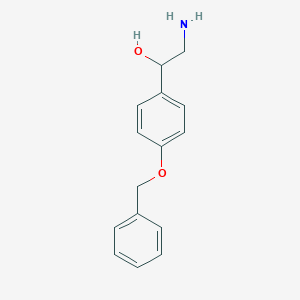
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)
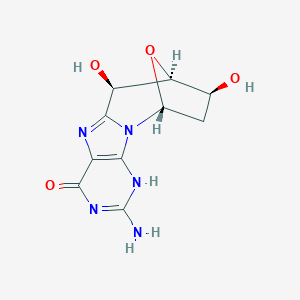


![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
